4-(1H-1,2,4-triazol-1-yl)piperidine dihydrochloride

Description

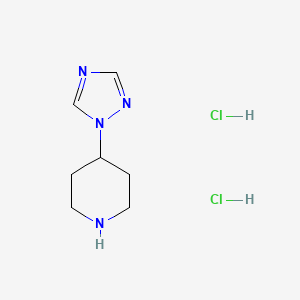

4-(1H-1,2,4-Triazol-1-yl)piperidine dihydrochloride is a nitrogen-rich heterocyclic compound featuring a piperidine ring substituted at the 4-position with a 1,2,4-triazole moiety, stabilized as a dihydrochloride salt. Its molecular formula is C₇H₁₂Cl₂N₄ (assuming dihydrochloride form), though discrepancies exist in literature regarding its salt form (e.g., and refer to it as hydrochloride, CAS 787640-25-9). The compound’s structure enables versatile applications in pharmaceuticals, particularly as a building block for enzyme inhibitors (e.g., MAGL inhibitors, as noted in ). Its dihydrochloride form enhances aqueous solubility, critical for bioavailability in drug formulations.

Properties

IUPAC Name |

4-(1,2,4-triazol-1-yl)piperidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.2ClH/c1-3-8-4-2-7(1)11-6-9-5-10-11;;/h5-8H,1-4H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPVVKWZKIWPKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=NC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(1H-1,2,4-triazol-1-yl)piperidine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its antibacterial properties, structure-activity relationships (SAR), and other relevant biological activities based on diverse research findings.

Chemical Structure

The compound features a piperidine ring linked to a 1H-1,2,4-triazole moiety. Its molecular formula is , with a molecular weight of 225.12 g/mol. The unique combination of these structural components contributes to its biological activity.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties.

Key Findings:

- A study introduced this compound at the C7 position of the quinolone core, resulting in novel fluoroquinolones that displayed promising antibacterial activity against strains such as Staphylococcus aureus and Staphylococcus epidermidis, comparable to established antibiotics like ciprofloxacin and vancomycin .

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| Fluoroquinolone with Triazole | S. aureus | Comparable to ciprofloxacin |

| Fluoroquinolone with Triazole | S. epidermidis | Comparable to vancomycin |

Structure-Activity Relationship (SAR)

The presence of the triazole ring and piperidine moiety enhances the compound's interaction with biological targets. The triazole ring is known for its versatility in bioactive molecules, while the piperidine scaffold is prevalent in various pharmaceuticals. This combination suggests potential for further development into effective therapeutic agents.

Additional Biological Activities

Beyond antibacterial properties, this compound may also exhibit antifungal and anticancer activities:

- Antifungal Activity: The compound has shown potential against various fungal strains, although specific data on its efficacy compared to standard antifungal agents remains limited.

- Anticancer Potential: Although direct studies on this compound are sparse, related triazole derivatives have been investigated for their anticancer properties. For instance, triazole compounds have been linked to inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines .

Case Studies

Several case studies highlight the effectiveness of triazole-containing compounds in drug development:

- Fluoroquinolone Derivatives : The incorporation of 4-(1H-1,2,4-triazol-1-yl)piperidine into fluoroquinolone structures led to enhanced antibacterial activity against both susceptible and multidrug-resistant bacterial strains .

- Triazole Anticancer Agents : Other studies have reported that triazole derivatives can induce cell cycle arrest and apoptosis in breast cancer cell lines, showcasing their potential as anticancer agents .

Comparison with Similar Compounds

Key Structural and Functional Differences

Heterocycle Type :

- Methyl/methylene linkers (e.g., ) modify steric bulk and flexibility, affecting binding pocket compatibility.

- Salt Forms: Dihydrochloride salts (target compound, ) improve solubility compared to hydrochloride or neutral forms, critical for intravenous drug formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.